molecular formula C11H19NO4 B1292554 1-Boc-4-hydroxy-4-formyl-piperidine CAS No. 885523-44-4

1-Boc-4-hydroxy-4-formyl-piperidine

Cat. No. B1292554
M. Wt: 229.27 g/mol
InChI Key: YLSMZOYDABCDNG-UHFFFAOYSA-N
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Description

The compound "1-Boc-4-hydroxy-4-formyl-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The hydroxy and formyl functional groups on the piperidine ring indicate the presence of an alcohol and an aldehyde group, respectively, which can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of piperidine derivatives, including those with Boc protection, can be achieved through various methods. For instance, the synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to "1-Boc-4-hydroxy-4-formyl-piperidine," involves a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, providing a compound with multiple stereogenic centers in a single operation . Another approach for synthesizing hydroxylated piperidine derivatives starts from Boc-protected amino acids, leading to compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives . Additionally, N-Boc-piperidinyl-pyrazole carboxylates have been synthesized from piperidine carboxylic acids, which are then converted to β-keto esters and further reacted to obtain the desired heterocyclic amino acids . These methods demonstrate the versatility in synthesizing piperidine derivatives with Boc protection and various functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with Boc protection, can be characterized by spectroscopic methods and computational studies. For example, the crystal structure of 4-piperidinecarboxylic acid hydrochloride has been determined by X-ray diffraction, showing the piperidine ring in a chair conformation with the carboxyl group in an equatorial position . Similarly, the molecular structure, spectroscopic properties, and conformational preferences of 1-Benzyl-4-(N-Boc-amino)piperidine have been investigated using DFT calculations and various spectroscopic techniques . These studies provide insights into the three-dimensional arrangement of atoms and the electronic properties of the molecules .

Chemical Reactions Analysis

Piperidine derivatives with Boc protection and functional groups like hydroxy and formyl are reactive intermediates that can participate in a range of chemical reactions. For instance, they can be used as building blocks in the synthesis of polyhydroxylated piperidines, which are important in drug discovery . The Boc-protected piperidine derivatives can also undergo reactions such as nucleophilic substitution, cyclization, and Michael addition to form complex structures like spiro compounds and nitrogen-containing diketones . These reactions are crucial for the development of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Boc-4-hydroxy-4-formyl-piperidine" and related compounds are influenced by their functional groups and molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the molecule. The hydroxy group can engage in hydrogen bonding, which influences the boiling point, solubility, and crystallization behavior. The formyl group is reactive and can participate in condensation reactions, contributing to the chemical versatility of the compound. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and HRMS are used to characterize these properties and confirm the identity of the synthesized compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Enantiopure Derivatives : Research by Marin et al. (2004) developed methods to synthesize enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing the versatility of similar compounds in stereocontrolled synthetic processes (Marin et al., 2004).

  • Asymmetric Carbon-Carbon Bond Formations : Johnson et al. (2002) highlighted the use of lithiated N-Boc allylic and benzylic amines for conjugate additions to nitroalkenes, facilitating the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, demonstrating the compound's role in creating complex molecular architectures (Johnson et al., 2002).

  • Novel Dendritic Melamines Synthesis : Sacalis et al. (2019) reported on the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. This research illustrates the compound's utility in creating advanced materials with potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Pharmacological Research

  • Binge-Eating Behaviour and Anxiety : A study by Guzmán-Rodríguez et al. (2021) investigated 1-Boc-piperidine-4-carboxaldehyde for its effects on binge-eating behavior and anxiety in rats. The findings suggest a dose-dependent decrease in calorie intake from hyper-caloric food and an anxiolytic effect, marking it as a candidate for further pharmacological exploration (Guzmán-Rodríguez et al., 2021).

Structural and Spectroscopic Analysis

  • Molecular Structure and Spectroscopic Studies : Janani et al. (2020) conducted detailed spectroscopic investigations on 1-Benzyl-4-(N-Boc-amino)piperidine, offering insights into its molecular structure, vibrational assignments, and chemical reactivity. This research highlights the importance of such compounds in understanding molecular interactions and properties (Janani et al., 2020).

Safety And Hazards

“1-Boc-4-hydroxy-4-formyl-piperidine” may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMZOYDABCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646529
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-hydroxy-4-formyl-piperidine

CAS RN

885523-44-4
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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